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Compound of Interest

Compound Name: Feniralstat

Cat. No.: B10854778 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

potential off-target effects of Feniralstat (KVD-824), a potent and selective plasma kallikrein

inhibitor. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Feniralstat?

A1: Feniralstat is a potent and highly selective inhibitor of plasma kallikrein. Its intended

therapeutic effect is to reduce the production of bradykinin, a mediator of swelling and

inflammation, which is particularly relevant in conditions like hereditary angioedema (HAE).

Q2: What are the known or suspected off-target effects of Feniralstat?

A2: The most significant suspected off-target effect of Feniralstat is hepatotoxicity. The Phase

2 clinical trial (KOMPLETE, NCT05055258) for the prophylactic treatment of HAE was

terminated due to observations of clinically significant elevations in liver enzymes in some

participants.

Q3: What were the specific clinical observations of hepatotoxicity with Feniralstat?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10854778?utm_src=pdf-interest
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: In the KOMPLETE trial, some participants across all three dose groups (300 mg, 600 mg,

and 900 mg, taken twice daily) experienced Grade 3 or Grade 4 elevations of liver enzymes.

These elevations occurred between two and twelve weeks of initiating treatment. Notably, the

affected individuals were asymptomatic and did not show a concurrent increase in bilirubin

levels.

Q4: Has a specific mechanism for Feniralstat-induced liver injury been identified?

A4: As of the latest publicly available information, the specific molecular mechanism underlying

Feniralstat-induced liver injury has not been elucidated. The observed liver enzyme elevations

suggest drug-induced liver injury (DILI), which can occur through various mechanisms,

including direct cellular toxicity, metabolic bioactivation, mitochondrial dysfunction, or immune-

mediated responses.

Q5: How selective is Feniralstat for plasma kallikrein?

A5: Preclinical data indicate that Feniralstat is highly selective for plasma kallikrein. It has

been reported to have significantly lower inhibitory activity against other related serine

proteases, such as tissue kallikrein (KLK1), Factor XIa, and Factor XIIa. This high selectivity

suggests that the observed hepatotoxicity is likely due to an off-target interaction with a protein

or pathway not closely related to its primary target.

Troubleshooting Guides
This section provides guidance for researchers who observe unexpected signs of

hepatotoxicity in their in vitro or in vivo experiments with Feniralstat.

Scenario 1: You observe cytotoxicity in hepatocyte
cultures treated with Feniralstat.
Question: I'm seeing a dose-dependent decrease in cell viability in my hepatocyte cell line

(e.g., HepG2, Huh7) or primary human hepatocytes after treatment with Feniralstat. What

should I do next?

Answer: This observation suggests a potential direct cytotoxic effect of Feniralstat on liver

cells. The following steps will help you characterize this effect:
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Confirm the finding: Repeat the cytotoxicity assay using a different method (e.g., if you used

an MTS assay, try a lactate dehydrogenase (LDH) release assay) to rule out assay-specific

artifacts.

Determine the nature of cell death: Perform assays to distinguish between apoptosis and

necrosis (e.g., caspase-3/7 activity assay for apoptosis, propidium iodide staining for

necrosis).

Characterize the type of liver injury: Measure key liver injury biomarkers in the cell culture

supernatant to determine if the toxicity is primarily hepatocellular or cholestatic.

Hepatocellular injury: Measure alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) levels.

Cholestatic injury: Measure alkaline phosphatase (ALP) and bilirubin levels.
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Workflow for investigating in vitro hepatotoxicity.
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Scenario 2: You suspect mitochondrial dysfunction as a
potential off-target effect.
Question: My initial cytotoxicity assays suggest Feniralstat is impacting cellular respiration or

mitochondrial health. How can I investigate this further?

Answer: Mitochondrial toxicity is a common mechanism of DILI. To investigate this, you can

perform a series of targeted assays:

Assess mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRM to

measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial

health.

Measure cellular respiration: Use techniques like Seahorse XF analysis to measure the

oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess

mitochondrial respiration and glycolysis.

Quantify ATP levels: A decrease in cellular ATP levels can indicate impaired mitochondrial

function.

Evaluate mitochondrial-mediated apoptosis: Look for the release of cytochrome c from the

mitochondria into the cytosol.
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Hypothetical pathway of mitochondrial toxicity.

Scenario 3: You observe elevated liver enzymes in an
animal model treated with Feniralstat.
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Question: My animal study shows an increase in serum ALT and/or AST levels after

administering Feniralstat. What are the next steps to understand this in vivo hepatotoxicity?

Answer: Elevated serum aminotransferases are a clear indicator of liver damage in animal

models. To further investigate this, you should:

Perform histopathological analysis: Collect liver tissue for hematoxylin and eosin (H&E)

staining to visualize the extent and nature of the liver damage (e.g., necrosis, inflammation,

steatosis).

Characterize the type of liver injury: In addition to ALT and AST, measure serum ALP and

bilirubin to determine if the injury is hepatocellular, cholestatic, or mixed.

Investigate potential mechanisms: Based on your in vitro findings or the histopathology, you

can perform more specific analyses on the liver tissue, such as:

Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) or

oxidative stress (e.g., 4-HNE).

Gene expression analysis: Use qPCR or RNA-seq to look for changes in genes related to

stress responses, inflammation, and metabolism.

Metabolomics: Analyze liver tissue or plasma for changes in key metabolites that could

indicate specific pathway disruptions.

Data Presentation
The following table summarizes the publicly available information on the liver-related adverse

events observed in the Feniralstat (KVD-824) Phase 2 KOMPLETE clinical trial.
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Parameter Observation

Clinical Trial KOMPLETE (NCT05055258)

Indication
Prophylactic Treatment of Hereditary

Angioedema (HAE)

Patient Population 33 participants

Dose Groups 300 mg, 600 mg, 900 mg (all twice daily)

Adverse Event Elevation of liver enzymes

Severity Grade 3 or Grade 4

Incidence 7 out of 33 participants

Time to Onset 2 to 12 weeks

Associated Symptoms Asymptomatic

Bilirubin Levels No concomitant elevation

Trial Outcome Terminated due to safety concerns

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment

Cell Culture: Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g.,

HepG2, HepaRG) in 96-well plates at an appropriate density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with a concentration range of Feniralstat (and a

vehicle control) for 24, 48, and 72 hours.

Cytotoxicity Assays:

MTS/MTT Assay: Measure mitochondrial reductase activity as an indicator of cell viability.

LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells

into the culture medium as an indicator of cytotoxicity.
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Biomarker Analysis: Collect the cell culture supernatant at each time point and measure the

levels of ALT, AST, ALP, and bilirubin using commercially available assay kits.

Data Analysis: Calculate the EC50 for cytotoxicity and compare the biomarker levels

between treated and control groups.

Protocol 2: Mitochondrial Toxicity Assessment
Cell Culture and Treatment: As described in Protocol 1.

Mitochondrial Membrane Potential (MMP) Assay:

Incubate the treated cells with a fluorescent MMP dye (e.g., JC-1 or TMRM) according to

the manufacturer's instructions.

Measure the fluorescence using a plate reader or flow cytometer. A decrease in the

red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM)

indicates a loss of MMP.

Cellular Respiration Assay (Seahorse XF):

Plate cells in a Seahorse XF plate and treat with Feniralstat.

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and

rotenone/antimycin A.

Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked

respiration, maximal respiration, and spare respiratory capacity.

ATP Quantification Assay:

Lyse the treated cells and measure the intracellular ATP concentration using a luciferase-

based ATP assay kit.

Data Analysis: Compare the MMP, OCR parameters, and ATP levels between Feniralstat-
treated and vehicle-treated cells.
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To cite this document: BenchChem. [Technical Support Center: Investigating Potential Off-
Target Effects of Feniralstat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854778#investigating-potential-off-target-effects-
of-feniralstat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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